molecular formula C21H16N4O3S B2863966 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide CAS No. 1445759-04-5

6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide

Cat. No.: B2863966
CAS No.: 1445759-04-5
M. Wt: 404.44
InChI Key: OJMVYHSWGYSYLB-UHFFFAOYSA-N
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Description

6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide is a complex organic compound that features a benzodiazole ring, a pyridine ring, and a phenylethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and reacting with a carboxylic acid derivative under acidic conditions.

    Pyridine Ring Functionalization: Introducing the carboxamide group through an amide coupling reaction.

    Sulfonylation: Adding the phenylethenesulfonyl group using sulfonyl chloride and a base.

Industrial Production Methods

Industrial production would likely involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Modulation: Potential use in modulating biological receptors.

Medicine

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases by targeting specific biological pathways.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Production:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting biological pathways by interacting with key molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxamide: Lacks the sulfonyl group.

    N-(2-phenylethenesulfonyl)pyridine-3-carboxamide: Lacks the benzodiazole ring.

Uniqueness

The presence of both the benzodiazole ring and the phenylethenesulfonyl group makes 6-(1H-1,3-benzodiazol-1-yl)-N-(2-phenylethenesulfonyl)pyridine-3-carboxamide unique, potentially offering a combination of biological activities not seen in simpler compounds.

Properties

IUPAC Name

6-(benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-21(24-29(27,28)13-12-16-6-2-1-3-7-16)17-10-11-20(22-14-17)25-15-23-18-8-4-5-9-19(18)25/h1-15H,(H,24,26)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMVYHSWGYSYLB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C2=CN=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)C2=CN=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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